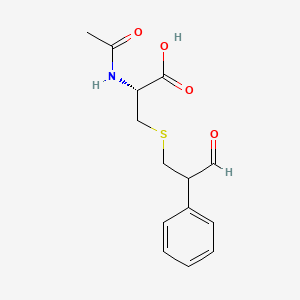
N-Acetyl-S-(3-oxo-2-phenylpropyl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(3-oxo-2-phenylpropyl)-L-cysteine is a synthetic organic compound that belongs to the class of cysteine derivatives It is characterized by the presence of an acetyl group, a phenylpropyl group, and a cysteine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3-oxo-2-phenylpropyl)-L-cysteine typically involves the following steps:
Addition of Phenylpropyl Group: This step involves the addition of the phenylpropyl group to the cysteine backbone through a series of reactions, such as Friedel-Crafts acylation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(3-oxo-2-phenylpropyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The acetyl or phenylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
N-Acetyl-S-(3-oxo-2-phenylpropyl)-L-cysteine has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating diseases or as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(3-oxo-2-phenylpropyl)-L-cysteine involves its interaction with specific molecular targets and pathways. The acetyl and phenylpropyl groups may play a role in modulating the compound’s activity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
S-Phenyl-L-cysteine: A compound with similar structural features but lacking the acetyl group.
Uniqueness
N-Acetyl-S-(3-oxo-2-phenylpropyl)-L-cysteine is unique due to the presence of both the acetyl and phenylpropyl groups, which may confer distinct chemical and biological properties compared to other cysteine derivatives.
Properties
CAS No. |
188907-27-9 |
|---|---|
Molecular Formula |
C14H17NO4S |
Molecular Weight |
295.36 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(3-oxo-2-phenylpropyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C14H17NO4S/c1-10(17)15-13(14(18)19)9-20-8-12(7-16)11-5-3-2-4-6-11/h2-7,12-13H,8-9H2,1H3,(H,15,17)(H,18,19)/t12?,13-/m0/s1 |
InChI Key |
QZSMQRWADSCTDY-ABLWVSNPSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC(C=O)C1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCC(C=O)C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


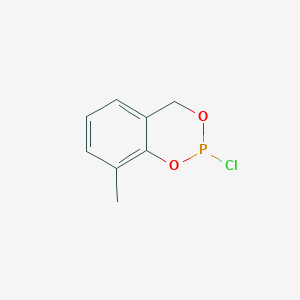
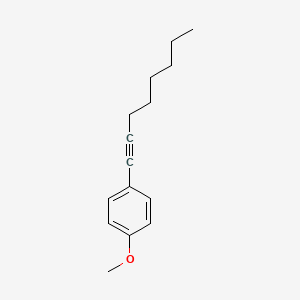
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B12552717.png)
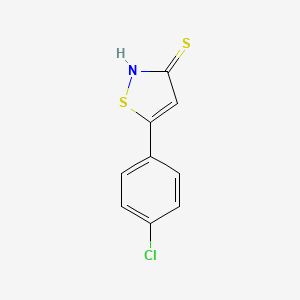
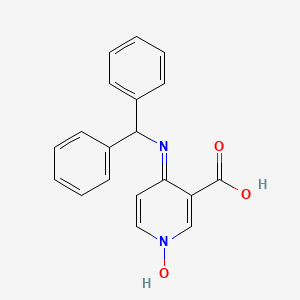
![Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis-](/img/structure/B12552722.png)
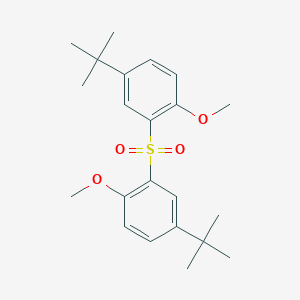
![(2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone]](/img/structure/B12552726.png)
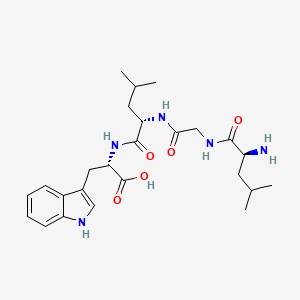
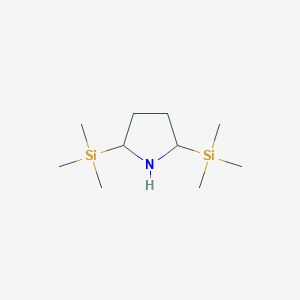
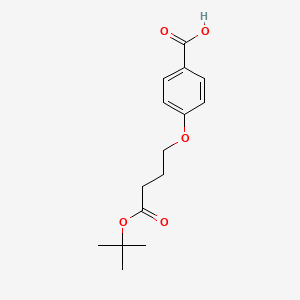
![2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12552758.png)
![3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide](/img/structure/B12552763.png)
![4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate](/img/structure/B12552785.png)
